molecular formula C18H18N2O2 B5624987 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B5624987
M. Wt: 294.3 g/mol
InChI Key: CUJCHAONWTWJRV-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzoxazoles are known to have various biological activities, including antimicrobial, antiviral, and anticancer activities . The exact mechanism of action would need to be determined through biological testing.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include exploring its potential biological activities and optimizing its synthesis. Further studies could also investigate its physical and chemical properties, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions to form the benzoxazole core. This intermediate is then coupled with 4-bromoacetophenone to introduce the phenyl group. Finally, the propanamide moiety is introduced through an amidation reaction with 2,2-dimethylpropanoic acid .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of nanocatalysts or metal catalysts can significantly improve the efficiency of the synthesis. Reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal product formation .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(benzimidazol-2-ylamino)phenyl]amine
  • N-[3-(benzoxazol-2-ylamino)phenyl]amine

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of the benzoxazole ring and the propanamide moiety. These structural elements contribute to its distinct biological activities and applications compared to other similar compounds .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-18(2,3)17(21)19-13-10-8-12(9-11-13)16-20-14-6-4-5-7-15(14)22-16/h4-11H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJCHAONWTWJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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